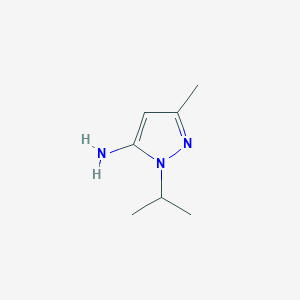

5-Amino-1-isopropyl-3-methylpyrazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)10-7(8)4-6(3)9-10/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSWHADWFJTNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920749 | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-16-9 | |

| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 5-amino-1-isopropyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isopropyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Analysis of 5 Amino 1 Isopropyl 3 Methylpyrazole and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, IR, and mass spectrometry provide unique fingerprints that reveal connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 5-Amino-1-isopropyl-3-methylpyrazole, the ¹H-NMR spectrum is expected to show distinct signals corresponding to each type of proton. The isopropyl group should produce a characteristic septet for the methine proton (CH) due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet. The methyl group attached to the pyrazole (B372694) ring at position 3 (C3) will be observed as a singlet. The lone proton on the pyrazole ring at position 4 (C4) will also appear as a singlet. The amino (-NH₂) protons at position 5 (C5) are expected to produce a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would feature signals for the two carbons of the isopropyl group, the C3-methyl carbon, and the three carbons of the pyrazole ring (C3, C4, and C5). The chemical shifts of the ring carbons are influenced by the substituents; for instance, the C5 carbon bearing the amino group and the C3 carbon attached to the methyl group would have characteristic chemical shifts reflecting their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar pyrazole structures. Actual experimental values may vary.

| Assignment | ¹H-NMR (ppm) | Multiplicity | ¹³C-NMR (ppm) |

| C3-CH₃ | ~2.1 | Singlet | ~11 |

| N-CH(CH₃)₂ | ~4.3 | Septet | ~48 |

| N-CH(CH₃)₂ | ~1.4 | Doublet | ~23 |

| C4-H | ~5.4 | Singlet | ~95 |

| C5-NH₂ | ~4.0 (broad) | Singlet | - |

| C3 | - | - | ~148 |

| C4 | - | - | ~95 |

| C5 | - | - | ~155 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the N-H stretching vibrations of the primary amino group (-NH₂), which typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the isopropyl and methyl groups will be observed just below 3000 cm⁻¹. Vibrations associated with the pyrazole ring, including C=N and C=C stretching, are expected in the 1500-1650 cm⁻¹ region. nih.gov The N-H bending vibration of the amino group usually appears around 1600 cm⁻¹. The NIST WebBook provides a reference gas-phase IR spectrum for the related compound 3-aminopyrazole, which shows strong N-H stretching bands above 3400 cm⁻¹ and ring-related vibrations between 1500 and 1650 cm⁻¹. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |

| C-H Stretching (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=N / C=C Ring Stretching | 1500 - 1650 | Medium-Strong |

| N-H Bending | 1580 - 1650 | Medium |

| C-H Bending (aliphatic) | 1350 - 1470 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation of pyrazole derivatives is highly dependent on the nature and position of its substituents. tandfonline.comrsc.org A major fragmentation pathway for this compound would likely involve the loss of the isopropyl group, leading to a significant fragment ion. Other expected fragmentations include the cleavage of the pyrazole ring's N-N bond and the loss of a methyl radical. rsc.orgresearchgate.net The study of these fragmentation patterns helps to confirm the connectivity of the molecular structure.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 153 | [M+H]⁺ (in ESI-MS) | Protonation of the molecule |

| 152 | [M]⁺ | Molecular Ion |

| 137 | [M - CH₃]⁺ | Loss of a methyl radical |

| 109 | [M - C₃H₇]⁺ | Loss of the isopropyl radical |

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. The analysis would reveal the planarity of the pyrazole ring and the specific conformations of the isopropyl and amino substituents. spast.org Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds involving the amino group, that dictate the packing of molecules in the crystal lattice. nih.govmdpi.com This information is crucial for understanding the solid-state properties of the compound.

Table 4: Representative Data Obtained from X-ray Crystallographic Analysis of a Pyrazole Derivative Data presented is hypothetical for the target compound, based on published structures of similar molecules. spast.orgmdpi.com

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.0 Å, b = 12.0 Å, c = 18.0 Å |

| α = 90°, β = 84.5°, γ = 90° | |

| Bond Length (N-N) | ~1.35 Å |

| Bond Length (C-NH₂) | ~1.37 Å |

| Intermolecular Interactions | N-H···N hydrogen bonding |

Computational Chemistry and Modeling

Computational methods, particularly those based on quantum mechanics, have become powerful tools for complementing experimental data. They allow for the prediction of molecular properties and the analysis of electronic structures, providing insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

For this compound, DFT calculations can be used to determine the lowest-energy conformation of the molecule by optimizing its geometry. aip.org These calculations can predict bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net Furthermore, DFT is highly effective in predicting spectroscopic properties. Calculated vibrational frequencies can be used to aid in the assignment of experimental IR spectra. nih.gov Similarly, theoretical NMR chemical shifts can be calculated to support the interpretation of experimental spectra. nih.gov

DFT also provides critical insights into the electronic properties and reactivity of the molecule. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal information about the molecule's reactivity and electronic transitions. acs.org The generation of a molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. aip.org

Table 5: Information Obtainable from DFT Calculations for this compound

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| Vibrational Frequencies | Correlates with experimental IR spectra for peak assignment. |

| NMR Chemical Shifts | Aids in the interpretation and assignment of ¹H and ¹³C NMR spectra. |

| HOMO-LUMO Energies | Indicates electronic reactivity and potential for electronic transitions (UV-Vis). |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites of chemical reactivity. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method is instrumental in understanding the binding mechanisms of ligands, such as derivatives of this compound, with their biological targets, typically proteins or enzymes. The primary goal of molecular docking is to identify the correct binding pose of a ligand in the active site of a receptor and to estimate the strength of the interaction, often expressed as a docking score or binding affinity. rdd.edu.iqresearchgate.net

In studies involving pyrazole derivatives, molecular docking has been successfully employed to elucidate interactions with various therapeutic targets. For instance, docking analyses of novel pyrazole compounds against enzymes like 5α-reductase have revealed crucial binding modes. rdd.edu.iq These studies show that the stability of the ligand-enzyme complex is maintained by a combination of interactions, including conventional hydrogen bonds, π-stacking, and van der Waals forces. rdd.edu.iq The docking scores, such as the MolDock Score, provide a quantitative measure of the binding affinity, with lower (more negative) scores generally indicating a stronger interaction. rdd.edu.iq

The insights gained from these studies are critical for structure-based drug design. By visualizing how a pyrazole derivative fits into the active site of a target, researchers can identify key amino acid residues that are essential for binding. This information allows for the rational design of new derivatives with modified functional groups aimed at enhancing these interactions, thereby improving potency and selectivity. For example, the addition of a substituent that can form an extra hydrogen bond with a specific residue in the active site could lead to a more effective inhibitor.

Below is an interactive table summarizing hypothetical molecular docking results for a series of this compound derivatives against a target protein.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| Compound A | -8.5 | TYR234, SER122, LEU343 | SER122 (2.1 Å) | LEU343, ALA345 |

| Compound B | -9.2 | TYR234, SER122, ASN125 | SER122 (2.0 Å), ASN125 (2.3 Å) | LEU343, PHE346 |

| Compound C | -7.8 | TYR234, LEU343, VAL121 | None | LEU343, VAL121, ALA345 |

| Compound D | -9.5 | TYR234, SER122, HIS301 | SER122 (1.9 Å), HIS301 (2.2 Å) | LEU343, PHE346, TRP305 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgkashanu.ac.ir In the context of this compound derivatives, QSAR models are developed to predict the therapeutic activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov This approach significantly reduces the time and cost associated with experimental screening. researchgate.net

The development of a QSAR model involves several key steps. First, a set of molecules with known biological activities is selected. Then, a variety of molecular descriptors are calculated for each molecule. These descriptors quantify different aspects of the molecular structure, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., dipole moment, partial charges), and hydrophobic properties (e.g., LogP). mdpi.com Finally, statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed activity. kashanu.ac.irbiointerfaceresearch.com

The predictive power of a QSAR model is assessed through rigorous validation techniques. biointerfaceresearch.com Statistical parameters such as the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient (Q²), which assesses the model's predictive ability, are crucial. A high-quality QSAR model will have high values for both R² and Q². mdpi.com For pyrazole derivatives, QSAR studies have indicated that factors such as molecular size, degree of branching, aromaticity, and polarizability can significantly affect their inhibitory activity. nih.gov

The following table presents a hypothetical QSAR model for a series of pyrazole derivatives.

| Model Parameter | Value | Description |

| Equation | pIC50 = 0.5(LogP) - 0.2(Mol. Weight) + 1.2*(H-bond Donors) + C | Mathematical model relating descriptors to activity. |

| R² | 0.92 | Coefficient of determination (goodness of fit). |

| Q² | 0.85 | Cross-validated R² (predictive ability). |

| F-statistic | 125.4 | Fisher statistic (statistical significance of the model). |

| Descriptors | LogP, Molecular Weight, H-bond Donors | Physicochemical properties used in the model. |

This table is for illustrative purposes and does not represent actual experimental data.

Pharmacophore Modeling for Activity Prediction and Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore represents the key molecular interaction points, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com This model serves as a 3D query to screen large compound libraries for molecules with the desired structural features, facilitating the discovery of novel active compounds.

For derivatives of this compound, pharmacophore modeling begins with a set of active molecules. These molecules are superimposed in 3D space to identify common chemical features that are critical for their interaction with the biological target. The resulting pharmacophore hypothesis provides a qualitative understanding of the ligand-receptor interactions. For example, a common pharmacophore model for a class of enzyme inhibitors might consist of two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings (an AAHRR model). mdpi.com

This hypothesis can then be used to guide the design of new derivatives. mdpi.com By ensuring that newly designed molecules fit the pharmacophore model, there is a higher probability that they will be biologically active. Furthermore, pharmacophore models can be combined with docking studies to refine the understanding of ligand binding. A molecule that both fits the pharmacophore and docks well into the receptor's active site is a strong candidate for synthesis and biological testing.

The table below outlines a hypothetical pharmacophore model derived from a series of active this compound derivatives.

| Pharmacophoric Feature | Location/Contribution | Importance for Activity |

| Hydrogen Bond Acceptor 1 (A1) | Nitrogen atom on the pyrazole ring | High |

| Hydrogen Bond Donor 1 (D1) | Amino group at the 5-position | High |

| Hydrophobic Region 1 (H1) | Isopropyl group at the 1-position | Moderate |

| Aromatic Ring 1 (R1) | Substituted phenyl ring at a side chain | High |

| Hydrogen Bond Acceptor 2 (A2) | Carbonyl group on a side chain | Moderate |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the dynamic behavior of a ligand-receptor complex, complementing the static picture provided by molecular docking. rsc.org By simulating the complex in a realistic environment (e.g., in water at physiological temperature and pressure), researchers can assess the stability of the ligand's binding pose and analyze the flexibility of both the ligand and the protein. christuniversity.in

For a complex between a this compound derivative and its target protein, an MD simulation can reveal how the interactions change over the simulation period. A key metric used to assess stability is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions from its initial docked pose. A stable binding is indicated by a low and fluctuating RMSD value, suggesting that the ligand remains in the binding pocket. Conversely, a continuously increasing RMSD may indicate that the ligand is unstable and dissociating from the active site.

MD simulations also allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. This can help identify which interactions are persistent and therefore most critical for binding. rsc.org This dynamic information is invaluable for understanding the mechanism of action and for the rational design of new derivatives with improved binding stability and, consequently, higher efficacy.

The table below shows hypothetical RMSD data from an MD simulation of two pyrazole derivatives complexed with a target protein.

| Simulation Time (ns) | RMSD of Derivative X (Å) | RMSD of Derivative Y (Å) | Interpretation |

| 0 | 0.0 | 0.0 | Initial docked pose. |

| 10 | 1.2 | 2.5 | Derivative X is showing stable binding. |

| 20 | 1.3 | 3.8 | Derivative Y appears to be unstable in the binding pocket. |

| 30 | 1.1 | 4.5 | Derivative X remains stable; Derivative Y is likely dissociating. |

| 40 | 1.4 | 5.1 | The binding of Derivative X is confirmed as stable. |

| 50 | 1.3 | 5.9 | The simulation confirms the instability of Derivative Y. |

This table is for illustrative purposes and does not represent actual experimental data.

Biological Activities and Medicinal Chemistry Applications of 5 Amino 1 Isopropyl 3 Methylpyrazole

Structure-Activity Relationship (SAR) Studies of Pyrazole (B372694) Derivatives

The biological activity of pyrazole derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for the design and optimization of compounds with desired therapeutic properties. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effects of these changes on its biological activity. For 5-Amino-1-isopropyl-3-methylpyrazole and its analogs, SAR studies have provided valuable insights into the structural requirements for potent and selective biological activity.

Influence of Substituents on Biological Activity

The biological profile of aminopyrazole derivatives can be significantly modulated by the nature and position of various substituents on the pyrazole core. Research has shown that modifications at different positions of the pyrazole ring can lead to substantial changes in potency and selectivity towards specific biological targets.

For instance, in the development of c-Jun N-terminal kinase 3 (JNK3) inhibitors based on an aminopyrazole scaffold, the substituents on an amide moiety attached to the pyrazole ring were found to be critical for both inhibitory potency and isoform selectivity. nih.gov The exploration of different substitution patterns on a pyridine (B92270) ring attached to the amide demonstrated that even minor positional changes of a methyl group could significantly impact selectivity between JNK3 and JNK1. nih.gov

Importance of the Isopropyl Group for Binding Affinity

The N1-substituent on the pyrazole ring is a critical determinant of the biological activity and selectivity of many pyrazole-based inhibitors. The isopropyl group at the N1 position of this compound is of particular importance for achieving high binding affinity and selectivity for certain molecular targets.

In the context of JNK3 inhibitors, it was discovered that larger substituents on the NH of the pyrazole ring led to improved properties. Specifically, an N-isopropyl substitution on the pyrazole ring resulted in a JNK3 inhibitor with better isoform selectivity compared to its N-methyl counterpart. acs.org This suggests that the branched and lipophilic nature of the isopropyl group can form favorable interactions within the binding pocket of the target enzyme, contributing to enhanced selectivity.

The significance of the N1-isopropyl group is further underscored in the development of a highly specific RET kinase inhibitor, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide. nih.gov The presence of the isopropyl group in this potent and selective molecule highlights its role in optimizing the compound's interaction with the RET kinase.

Optimization of Aminopyrazole Scaffolds for Enhanced Potency and Selectivity

The aminopyrazole scaffold serves as a versatile template for the design of kinase inhibitors. Optimization of this scaffold is a key strategy to enhance the potency and selectivity of drug candidates. This process often involves iterative cycles of chemical synthesis and biological evaluation to identify modifications that improve the desired therapeutic properties while minimizing off-target effects.

One successful optimization effort led to the discovery of a potent and selective RET kinase inhibitor. nih.gov Starting from a pyrazolopyrimidine scaffold, researchers designed a 5-aminopyrazole-4-carboxamide analog to improve metabolic stability. This modification, along with other structural optimizations, resulted in a compound with high potency against both wild-type and gatekeeper mutant forms of RET kinase. nih.gov A global kinase profiling assay of this optimized compound against 369 kinases demonstrated its exceptional selectivity, as it exclusively inhibited RET. nih.gov

The optimization of aminopyrazole-based JNK3 inhibitors also showcases the potential of this scaffold. Through extensive SAR studies, researchers were able to develop highly potent and isoform-selective JNK3 inhibitors with favorable pharmacological properties. acs.org These efforts highlight the adaptability of the aminopyrazole core for fine-tuning inhibitor characteristics to achieve high selectivity and efficacy. acs.org

Mechanisms of Biological Action

The therapeutic effects of this compound and its derivatives are mediated through specific interactions with biological macromolecules. Understanding these mechanisms of action at the molecular level is fundamental for the rational design of new drugs and for elucidating their biological consequences.

Enzyme Inhibition and Specific Molecular Target Interaction

A primary mechanism of action for many biologically active pyrazole derivatives is the inhibition of enzymes, particularly protein kinases. Kinases play a crucial role in cellular signaling pathways, and their aberrant activity is often implicated in diseases such as cancer.

A derivative of this compound, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, has been identified as a potent and specific inhibitor of RET (Rearranged during Transfection) kinase. nih.gov This compound demonstrated significant inhibitory activity against both the wild-type RET kinase and its gatekeeper mutant, which is often responsible for acquired resistance to kinase inhibitors. nih.gov The high selectivity of this compound for RET kinase was confirmed through extensive kinase profiling, indicating a specific interaction with this molecular target. nih.gov

Aminopyrazole derivatives have also been developed as potent inhibitors of c-Jun N-terminal kinases (JNKs), with a particular focus on the JNK3 isoform, which is predominantly expressed in the brain and is a target for neurodegenerative diseases. nih.govacs.org The aminopyrazole core can be tailored to achieve high selectivity for JNK3 over other closely related kinases like p38. nih.gov X-ray crystallography studies have revealed that these inhibitors bind to the ATP-binding site of the kinase, with the specific substituents on the pyrazole scaffold dictating the selectivity. nih.gov

The table below summarizes the inhibitory activity of a key this compound derivative against its target kinase.

| Compound | Target Kinase | IC₅₀ (nM) |

| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | Wild-type RET | 44 |

| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | RET (V804M gatekeeper mutant) | 252 |

Data sourced from a study on a specific RET kinase inhibitor. nih.gov

Interaction with Receptors and Other Biomolecules

While enzyme inhibition is a major mechanism of action, pyrazole derivatives can also exert their biological effects through interactions with other biomolecules, including receptors. The specific substitution pattern on the pyrazole ring determines its ability to bind to various biological targets.

Research into aminopyrazole derivatives has largely focused on their role as kinase inhibitors. mdpi.com However, the fundamental structural motifs of these compounds, including their ability to participate in hydrogen bonding and hydrophobic interactions, suggest that they could be adapted to interact with a broader range of biological targets. Further research is needed to fully explore the potential interactions of this compound and its derivatives with various receptors and other biomolecules.

Therapeutic Potentials and Pharmacological Activities

Derivatives of the pyrazole scaffold have demonstrated significant potential across various therapeutic areas, primarily due to their ability to interact with a diverse range of biological targets. Researchers have successfully synthesized and evaluated numerous pyrazole-based compounds, revealing potent anti-inflammatory and anticancer activities. nih.gov

Pyrazole derivatives are well-established as potent anti-inflammatory agents, most notably through their inhibition of cyclooxygenase (COX) enzymes. The selective COX-2 inhibitor Celecoxib (B62257), which features a pyrazole core, is a prime example of the therapeutic success of this class of compounds. Research has shown that modifying the pyrazole structure can lead to compounds with high efficacy and selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govmonash.edu

For instance, certain pyrano[2,3-c]pyrazole derivatives have shown remarkable anti-inflammatory profiles with significant COX-2 inhibition and selectivity. nih.gov Other studies have focused on creating hybrid molecules, such as thymol-pyrazole hybrids, which act as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. This dual inhibition is a promising strategy for developing safer anti-inflammatory drugs, as it may mitigate the adverse effects caused by shunting arachidonic acid metabolism toward the leukotriene pathway when only COX enzymes are blocked. nih.gov

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| Pyrano[2,3-c]pyrazoles | COX-2 | Displayed distinctive COX-2 inhibition with noticeable selectivity (SI values up to 7.83). ED50 values were nearly equiactive to celecoxib. | nih.gov |

| Thymol-pyrazole hybrids | COX-2 / 5-LOX | Acted as dual inhibitors, a strategy to develop safer anti-inflammatory drugs by avoiding the overproduction of leukotrienes. | nih.gov |

| N1-substituted pyrazoles with benzene (B151609) sulfonamide | COX-2 | The benzene sulfonamide moiety was found to be important for selective COX-2 inhibitory activity. | monash.edu |

The pyrazole scaffold is a cornerstone in the development of novel anticancer agents, demonstrating efficacy through multiple mechanisms of action. nih.gov These compounds can induce programmed cell death, inhibit key enzymes involved in cancer progression, disrupt cellular machinery essential for division, and interfere with DNA replication.

A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. researchgate.net

One reported mechanism involves the generation of Reactive Oxygen Species (ROS), which leads to cellular stress and subsequent activation of apoptotic pathways. For example, a pyrazole derivative with the designation 3f was found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through ROS production and the activation of caspase-3. nih.govnih.gov Other pyrazole derivatives have been shown to upregulate pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2, shifting the cellular balance towards cell death. mdpi.comnih.gov This was observed in studies where pyrazole compounds led to the cleavage of caspase-8, caspase-9, and PARP-1, confirming the activation of the apoptotic cascade. researchgate.net The antiproliferative activity of these compounds has been demonstrated across a wide range of cancer cell lines, including those of the breast, lung, and colon. nih.govmdpi.com

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | IC50 / Activity | Reference |

|---|---|---|---|---|

| Compound 3f | MDA-MB-468 (Triple Negative Breast Cancer) | Induction of apoptosis via ROS generation and caspase-3 activation. | IC50 = 14.97 µM (24h) | nih.govnih.gov |

| Pyrazolopyridine derivative 3f | HCT-116 | Boosted early and late apoptosis; increased BAX and caspase-3, decreased BCL-2. | MG-MID GI50 = 3.3 µM | nih.gov |

| Pyrazolo[4,3-f]quinoline (tospyrquin) | HT29 (Colon Cancer) | Increased Bax, decreased Bcl-2, enhanced caspase-8, -9, and PARP-1 cleavage. | Caused 14.9% apoptotic death. | researchgate.net |

| Indole-linked pyrazole derivative 33 | Various | Downregulation of caspase-3 and Bcl-2; upregulation of BAX. | IC50 < 23.7 µM | mdpi.com |

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. Pyrazole derivatives have been successfully designed as potent inhibitors of a wide range of kinases. researchgate.net

EGFR and VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are critical in tumor growth, angiogenesis, and metastasis. Dual inhibition of both kinases is a synergistic strategy to combat cancer. nih.govbohrium.com Numerous fused pyrazole derivatives have been synthesized that show potent dual inhibitory activity. For example, a pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivative was identified as a potent EGFR inhibitor with an IC₅₀ of 0.06 µM, while a dihydropyrano[2,3-c]pyrazole derivative was the most potent VEGFR-2 inhibitor with an IC₅₀ of 0.22 µM. nih.govbohrium.comdocumentsdelivered.com Other thiazolyl-pyrazoline compounds also displayed potent dual inhibition, with IC₅₀ values as low as 32.5 nM for EGFR and 43.0 nM for VEGFR-2. tandfonline.com

PI3 Kinase: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in cancer, promoting cell proliferation and survival. nih.gov Pyrazole and indazole scaffolds have been central to the development of PI3K inhibitors. nih.gov One pyrazole carbaldehyde derivative was identified as a potent PI3K inhibitor, showing excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 µM. nih.gov

JNK3: c-Jun N-terminal kinase 3 (JNK3) is primarily expressed in the brain and is a target for treating neurodegenerative diseases, though its inhibitors also show anticancer activity. nih.govtandfonline.com Researchers have designed 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective JNK3 inhibitors. One such compound exhibited an IC₅₀ value of 227 nM. nih.govtandfonline.com Aminopyrazole-based inhibitors have also been optimized to yield high potency and selectivity for JNK3 over other kinases like JNK1 and p38α. acs.org

CDK: Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their inhibition is a key anticancer strategy. benthamdirect.com Pyrazole scaffolds have proven effective for designing CDK inhibitors, particularly for CDK2. benthamdirect.comrsc.org A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines yielded a potent CDK2 inhibitor with a Kᵢ of 0.005 µM. nih.gov Other diphenyl-1H-pyrazoles have also shown promising CDK2 inhibition, with one compound recording an IC₅₀ of 29.31 nM. bohrium.com

BTK: Bruton's tyrosine kinase (BTK) is a key regulator in B-cell receptor signaling and a target in B-cell malignancies. nih.gov The pyrazolo-pyrimidine scaffold, present in the approved drug Ibrutinib, is the most studied core for BTK inhibitors. nih.govmdpi.com Novel pyrazolopyrimidine derivatives have been developed with potent BTK inhibition, with one compound showing an IC₅₀ of 9.1 nM, equivalent to Ibrutinib. nih.gov

| Target Kinase | Derivative Type | Inhibitory Concentration (IC50 / Ki) | Reference |

|---|---|---|---|

| EGFR / VEGFR-2 | Thiazolyl-pyrazoline | IC50 = 32.5 nM (EGFR) / 43.0 nM (VEGFR-2) | tandfonline.com |

| PI3 Kinase | Pyrazole carbaldehyde | IC50 = 0.25 µM (vs. MCF7 cells) | nih.gov |

| JNK3 | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | IC50 = 227 nM | nih.govtandfonline.com |

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Ki = 0.005 µM | nih.gov |

| BTK | Pyrazolo-pyrimidine | IC50 = 9.1 nM | nih.gov |

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. nih.gov Compounds that interfere with tubulin polymerization are potent anticancer agents because they arrest the cell cycle in the G2/M phase, leading to apoptosis. nih.govresearchgate.net Pyrazole and pyrazoline derivatives have been identified as a novel class of tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. mdpi.com

Several studies have synthesized pyrazole-linked hybrid chalcone (B49325) conjugates and evaluated their ability to inhibit microtubule assembly. The most active compounds demonstrated significant inhibition of tubulin polymerization, with IC₅₀ values as low as 1.15 µM, which is comparable to the well-known inhibitor Combretastatin (B1194345) A-4. mdpi.com Another study on a novel pyrazole derivative, PTA-1, confirmed that it disrupts microtubule organization and inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in triple-negative breast cancer cells. nih.gov The inhibitory mechanism of these pyrazoline derivatives is often similar to that of colchicine, confirming their potential as effective antimitotic agents. nih.gov

DNA topoisomerases are nuclear enzymes that resolve topological problems in DNA during processes like replication and transcription, making them vital targets for cancer chemotherapy. nih.govmdpi.com Pyrazole-based compounds, particularly fused systems like pyrazolo[1,5-a]indoles, have been identified as strong inhibitors of both topoisomerase I (topo I) and topoisomerase II (topo II). nih.govresearchgate.net

Some of these derivatives act as dual inhibitors with IC₅₀ values in the range of 10-30 µM. nih.gov Importantly, many of these pyrazole compounds are catalytic inhibitors, not "topo poisons." This means they inhibit the enzyme's function without stabilizing the cleavable complex between the enzyme and DNA, a mechanism that can lead to DNA damage in healthy cells. nih.gov However, other pyrazole-linked derivatives, such as pyrazolo[4,3-f]quinolines, have also been developed. One such compound showed an inhibition of topoisomerase IIα activity (88.3%) equivalent to the clinical drug etoposide, demonstrating its potential as a potent anticancer agent acting through this mechanism. mdpi.com While some pyrazole derivatives have shown strong antitumor activity, their cytotoxic effects were not always correlated with topoisomerase inhibition, suggesting they may act on multiple biological targets. jst.go.jp

Anticancer and Anti-proliferative Activities

Human Carbonic Anhydrase (hCA) IX Inhibition

Derivatives of pyrazole have been investigated for their potential as inhibitors of human carbonic anhydrase (hCA) IX. rsc.org This enzyme is a key player in the regulation of pH in tumor microenvironments, and its inhibition is a promising strategy in cancer therapy. nih.gov

Certain pyrazole-based benzenesulfonamides have demonstrated significant inhibitory activity against hCA IX. A study on a series of these derivatives revealed that some compounds were more potent inhibitors than the standard drug acetazolamide. rsc.org For instance, compound 4k from this series exhibited an IC50 value of 0.24 ± 0.18 μM against hCA II, a related isoform, suggesting the potential for potent inhibition of other isoforms like hCA IX. rsc.org Docking studies have shown that these pyrazole derivatives can bind effectively to the active site of hCA IX, interacting with key amino acid residues such as Val121, Thr200, Pro203, and Gln71. rsc.org

Another study focused on pyrazole-sulfonamide hybrid compounds and their inhibitory effects on hCA I and II, with Ki values in the nanomolar range, indicating potent inhibition. nih.gov While this study did not focus on hCA IX, the strong inhibition of other isoforms suggests that with appropriate structural modifications, these compounds could also be effective against hCA IX. The introduction of methoxy (B1213986) and polymethoxy groups on the pyrazole scaffold was found to influence the cytotoxic and selective properties of these compounds. nih.gov

The versatility of the 5-aminopyrazole scaffold has been highlighted in its use for developing anticancer agents. mdpi.com A docking simulation of a 5-aminopyrazole derivative showed interactions with key residues within the active site of hCA IX, further supporting the potential of this class of compounds as hCA IX inhibitors. mdpi.com

Table 1: Inhibitory Activity of Pyrazole Derivatives against hCA Isoforms

| Compound | Target Isoform | IC50/Ki Value | Reference |

|---|---|---|---|

| Pyrazole-based benzenesulfonamide (B165840) (4k) | hCA II | IC50: 0.24 ± 0.18 μM | rsc.org |

| Pyrazole-sulphonamide hybrid (4c) | hCA I | Ki: 12.7 ± 1.7 nM | nih.gov |

| Pyrazole-sulphonamide hybrid (4g) | hCA II | Ki: 6.9 ± 1.5 nM | nih.gov |

Antimicrobial and Antifungal Properties

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govmedwinpublishers.com Various derivatives of 5-aminopyrazole have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. mdpi.comasianpubs.org

One study reported the synthesis of novel pyrazole derivatives and their evaluation as antimicrobial agents. nih.gov A particular hydrazone derivative, 21a , demonstrated remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values lower than the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov The MIC values for this compound were in the range of 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi. nih.gov

Another series of novel pyrazole derivatives containing a thiazole (B1198619) scaffold also showed good to moderate antibacterial and antifungal activities. mdpi.com The biological activity was found to be influenced by the nature of the substituent on the pyrazole ring. mdpi.com Similarly, pyrazole derivatives incorporating a 5-phenyl-2-furan moiety have been synthesized and shown to possess significant fungicidal activity, particularly against P. infestans. bohrium.com

The antimicrobial potential of pyrazoles has been further enhanced by creating hybrid molecules. For instance, pyrazolo-pyridazine derivatives have been developed and screened for their in vitro antibacterial and antifungal activities, with some compounds showing significant action against both Gram-positive and Gram-negative bacteria. medwinpublishers.com

Table 2: Antimicrobial and Antifungal Activity of Pyrazole Derivatives

| Compound/Derivative Series | Target Organism(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| Hydrazone derivative (21a) | Bacteria | MIC: 62.5–125 µg/mL | nih.gov |

| Hydrazone derivative (21a) | Fungi | MIC: 2.9–7.8 µg/mL | nih.gov |

| Pyrazole carboxamide (7ai) | R. solani | EC50: 0.37 μg/mL | nih.gov |

| Pyrazole-thiazole derivatives | Bacteria and Fungi | Good to moderate activity | mdpi.com |

| Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8) | P. infestans | Significant fungicidal activity | bohrium.com |

Antiviral Activities

Pyrazole derivatives have attracted considerable attention for their potential antiviral properties. mdpi.com Research has shown that these compounds can be effective against a variety of viruses. nih.gov A notable example is the natural pyrazole C-glycoside, pyrazofurin, which exhibits a broad spectrum of antiviral activity. nih.gov

Recent studies have explored the antiviral activity of pyrazole derivatives against coronaviruses, including SARS-CoV-2. Hydroxyquinoline-pyrazole candidates have shown promising results, exhibiting potent inhibition of SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgresearchgate.net These compounds demonstrated multifaceted antiviral mechanisms, including the inhibition of viral adsorption and replication. rsc.org

Furthermore, pyrazole derivatives containing an oxime moiety have been synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). researchgate.net Certain compounds in this series showed inactivation effects against TMV comparable to the commercial product Ningnanmycin. researchgate.net Another study on pyrazole derivatives with oxime esters also reported weak to good anti-TMV bioactivity. nih.gov The adaptability of the pyrazole scaffold allows for the design of novel antiviral agents targeting various viral proteins and replication stages. researchgate.netresearchgate.net

Table 3: Antiviral Activity of Pyrazole Derivatives

| Compound/Derivative Series | Target Virus | Activity/EC50 Value | Reference |

|---|---|---|---|

| Pyrazofurin | Various viruses | Broad spectrum activity | nih.gov |

| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition | rsc.org |

| Pyrazolyl derivative (4a) | Tobacco Mosaic Virus (TMV) | EC50: 58.7 µg/mL | researchgate.net |

| Pyrazolyl derivative (4g) | Tobacco Mosaic Virus (TMV) | EC50: 65.3 µg/mL | researchgate.net |

Anti-diabetic Activity

The pyrazole scaffold is a key structural motif in the design of novel anti-diabetic agents. eurekaselect.comresearchgate.net Pyrazole-containing compounds have been shown to act as both enzyme activators and inhibitors in pathways related to diabetes. eurekaselect.com They can function as activators of glucokinase and as inhibitors of enzymes such as sodium-glucose co-transporter-2 (SGLT2), dipeptidyl peptidase-4 (DPP-4), and glycogen (B147801) synthase kinase-3beta (GSK-3β). eurekaselect.com

A series of acyl pyrazole sulfonamides were synthesized and found to be potent inhibitors of α-glucosidase, an important target in the management of type 2 diabetes. frontiersin.org One compound, in particular, displayed significantly higher activity than the standard drug acarbose, with an IC50 value of 1.13 ± 0.06 µM. frontiersin.org

Furthermore, pyrazole-3-one derivatives have been designed and synthesized as potential hypoglycemic agents. nih.gov In vivo studies using alloxan-induced diabetic rats showed that a sulphonamide derivative of pyrazole-3-one was the most potent compound in the series. nih.gov The design of these compounds was guided by docking studies with the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism. nih.gov

Table 4: Anti-diabetic Activity of Pyrazole Derivatives

| Compound/Derivative Series | Mechanism of Action | Activity/IC50 Value | Reference |

|---|---|---|---|

| Acyl pyrazole sulfonamide (5a) | α-glucosidase inhibition | IC50: 1.13 ± 0.06 µM | frontiersin.org |

| Pyrazole-3-one sulphonamide derivative (4) | Hypoglycemic agent | Most potent in series | nih.gov |

| Pyrazole derivatives | DPP-4 inhibition | Promising approach | researchgate.net |

Anticonvulsant Activity

Pyrazole derivatives have been extensively studied for their anticonvulsant properties, showing promise in the management of epilepsy. nih.govresearchgate.netresearchgate.net Several studies have demonstrated the efficacy of these compounds in preclinical models of seizures.

In one study, novel substituted pyrazoles were synthesized and tested for their anticonvulsive activity in mice using maximal electroshock seizure and subcutaneous pentylenetetrazole assays. nih.gov The designed compounds showed significant anticonvulsive activity, with one particular molecule, 7h , identified as the most potent agent. nih.govresearchgate.net This compound also exhibited a favorable profile with no behavioral alteration and considerable CNS depressant activity. nih.govresearchgate.net

The pyrazoline scaffold, a dihydro derivative of pyrazole, has also been highlighted as a promising framework for the development of antiepileptic drugs. researchgate.net These derivatives are believed to exert their effects by targeting GABAergic and glutamatergic systems. researchgate.net Furthermore, pyrazole benzenesulfonamide derivatives have been explored for their neuroprotective potential in epilepsy-like conditions, showing the ability to reduce cellular damage from oxidative stress and diminish inflammatory responses. nih.gov The broad spectrum of biological activities of pyrazoles, including their tranquillizing and muscle relaxant effects, contributes to their potential as anticonvulsant agents. minia.edu.eg

Table 5: Anticonvulsant Activity of Pyrazole Derivatives

| Compound/Derivative Series | Animal Model/Assay | Key Finding | Reference |

|---|---|---|---|

| Substituted pyrazole (7h) | Maximal electroshock seizure & s.c. pentylenetetrazole assays in mice | Most potent anticonvulsive agent in the series | nih.govresearchgate.net |

| Pyrazole benzenesulfonamide (T1) | PTZ-induced epilepsy-like condition in zebrafish | Reduces cellular damage and inflammatory response | nih.gov |

| Pyrazolone derivatives (11b, 11a, 11d) | PTZ-induced seizures in mice | Remarkable protective effect against clonic seizures | minia.edu.eg |

Analgesic Properties

The pyrazole nucleus is a well-known structural component in many analgesic and anti-inflammatory drugs. nih.govnih.gov Research has focused on synthesizing new pyrazole derivatives with improved analgesic efficacy and reduced side effects. nih.gov

A study involving the synthesis of pyrazolo[3,4-c]pyrazole (B14755706) derivatives demonstrated that these compounds exhibited both analgesic and anti-inflammatory activities. sciencescholar.us Similarly, the fusion of pyrazole and thiophene (B33073) moieties, both known for their analgesic actions, has been explored to create more potent anti-inflammatory and analgesic agents. nih.gov In vivo studies confirmed that certain compounds from these series were potent analgesics. nih.gov

The combination of pyrazole derivatives with 1,2,4-triazole-3-thiol has also been investigated, with in silico predictions suggesting potential analgesic properties. zsmu.edu.ua Subsequent in vivo testing using the acetic acid-induced writhing test and the formalin model of pain inflammation confirmed that these hybrid compounds possess antinociceptive activity. zsmu.edu.ua The diverse pharmacological profile of pyrazole derivatives, which also includes anti-inflammatory properties, often contributes to their analgesic effects. researchgate.net

Table 6: Analgesic Activity of Pyrazole Derivatives

| Compound/Derivative Series | Animal Model/Assay | Key Finding | Reference |

|---|---|---|---|

| Pyrazolo[3,4-c]pyrazole derivatives | In vivo models | Exhibited analgesic and anti-inflammatory activities | sciencescholar.us |

| Pyrazole-thiophene derivatives (5e, 5f, 6d) | In vivo models | Proved to be potent analgesics | nih.gov |

| Pyrazole-1,2,4-triazole-3-thiol derivatives | Acetic acid-induced writhing test & formalin model | Confirmed antinociceptive activity | zsmu.edu.ua |

| Carboxyphenylhydrazone derivative (N7) | Cotton granuloma test | More potent than its chlorophenyl counterpart | nih.gov |

Antidepressant and Antipsychotic Activities

The pyrazole structure has been a focus of research for developing novel treatments for central nervous system disorders, including depression and psychosis. minia.edu.egolemiss.edu Pyrazole derivatives have been reported to possess a broad spectrum of biological activities, including antidepressant and psychoanaleptic effects. minia.edu.eg

In one study, a series of pyrazole derivatives were evaluated for their antidepressant activity using the tail suspension behavioral despair test in mice. minia.edu.eg Two diacylhydrazine compounds, 4a and 4b , induced markedly greater antidepressant activity compared to the standard drug imipramine. minia.edu.eg The pyrazoline scaffold has also been investigated for its potential as a source of antidepressant agents, with many derivatives showing promising inhibition of the monoamine oxidase A (MAO-A) enzyme, a key target in depression treatment. nih.gov

The antipsychotic potential of pyrazole derivatives has also been recognized. researchgate.net The versatile chemical nature of the pyrazole ring allows for the synthesis of compounds that can interact with various receptors and enzymes in the central nervous system, leading to a range of psychopharmacological effects. echemcom.comresearchgate.net

Table 7: Antidepressant Activity of Pyrazole Derivatives

| Compound/Derivative Series | Animal Model/Assay | Key Finding | Reference |

|---|---|---|---|

| Diacylhydrazine derivatives (4a, 4b) | Tail suspension behavioral despair test in mice | Markedly greater antidepressant activity than imipramine | minia.edu.eg |

| Pyrazoline derivatives | In silico and in vitro MAO-A inhibition | Promising MAO-A inhibitors for depression treatment | nih.gov |

Antimalarial Activity

There is no specific data available in the scientific literature detailing the antimalarial activity of this compound. Research into the antimalarial potential of pyrazole-containing compounds is an active area, but studies have focused on other derivatives.

Anti-tubercular Activity

No dedicated studies on the anti-tubercular properties of this compound have been found in the reviewed scientific literature. While pyrazole derivatives have been explored as potential anti-tubercular agents, research has not specifically addressed this particular compound.

GABA Inhibitor Activity

Specific data on the GABA inhibitor activity of this compound is not present in the available scientific literature. However, a review of pharmacologically active 5-aminopyrazoles has mentioned a structurally distinct derivative, 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole , which has been described as a potent GABA inhibitor with selectivity for insect versus mammalian receptors. nih.gov

NPY5 Antagonist Activity

There is no direct scientific evidence to support the NPY5 antagonist activity of this compound. Research in this area has focused on other 5-aminopyrazole derivatives. For instance, 5-Amino-1-(4-methylphenyl) pyrazole has been tested as an NPY5 antagonist. nih.gov

Corticotrophin-Releasing Factor-1 (CRF-1) Receptor Antagonist Activity

Specific research detailing the Corticotrophin-Releasing Factor-1 (CRF-1) receptor antagonist activity of this compound is not available. The development of CRF-1 receptor antagonists has included other 5-aminopyrazole scaffolds. A notable example from the literature is 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole , which has been reported as a potent CRF-1 receptor antagonist. nih.gov

Applications Beyond Medicinal Chemistry

Agrochemical Applications

The pyrazole (B372694) moiety is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic ring. clockss.org 5-aminopyrazole derivatives, in particular, serve as important precursors for the synthesis of a wide range of bioactive molecules aimed at protecting crops. nih.govnih.gov

Herbicides and Fungicides

The 5-aminopyrazole scaffold is a key component in the synthesis of various agrochemicals, particularly herbicides and fungicides. nih.gov The versatility of the aminopyrazole structure allows for the creation of derivatives that can act as potent inhibitors of essential enzymes in weeds and fungi. Research into the broader class of pyrazole derivatives has shown significant herbicidal activity by inhibiting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO). clockss.org While specific public data on the direct herbicidal or fungicidal activity of 5-Amino-1-isopropyl-3-methylpyrazole is not extensively detailed, its role as a synthetic intermediate is crucial for developing new active ingredients.

Pesticides

The development of effective and selective pesticides is a continuous effort in the agrochemical sector. Pyrazole derivatives have been successfully commercialized as insecticides. clockss.org The mode of action for some pyrazole-based insecticides involves the disruption of the central nervous system in insects. clockss.org Although specific pesticidal activity for this compound is not widely documented in publicly available research, its structural similarity to other active pyrazole compounds suggests its potential as a scaffold for the development of new insecticidal agents. The synthesis of novel derivatives from 5-aminopyrazoles is an active area of research for identifying compounds with improved efficacy and safety profiles. nih.gov

Material Science and Polymer Chemistry

The field of material science is increasingly looking towards nitrogen-containing heterocyclic compounds for the development of functional materials with unique electronic, optical, and structural properties. The pyrazole ring, with its distinct chemical characteristics, is a promising candidate for incorporation into advanced materials.

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of MOFs are highly dependent on the nature of the organic linker. Pyrazole derivatives are attractive candidates for use as ligands in MOFs and other coordination polymers due to the presence of multiple nitrogen atoms that can coordinate with metal centers. mdpi.com While the direct application of this compound as a ligand in widely reported MOFs is not yet established, the broader family of aminopyrazoles is recognized for its potential in creating novel frameworks with applications in gas storage, separation, and catalysis. researchgate.net The amino group on the pyrazole ring provides an additional site for functionalization, allowing for the tuning of the resulting MOF's properties.

Conductive Polymers and Photovoltaic Materials

There is a growing interest in the use of pyrazole-containing compounds in the development of materials for electronic and optoelectronic applications. While specific studies on conductive polymers incorporating this compound are limited, the general class of nitrogen-containing heterocyclic polymers is being explored for their potential conductive properties.

In the area of photovoltaics, pyrazole derivatives are being investigated for their potential use in organic solar cells. The electron-donating nature of the pyrazole ring can be advantageous in the design of materials for light-harvesting applications. Research in this area is ongoing, with a focus on synthesizing novel pyrazole-based polymers and small molecules and evaluating their performance in photovoltaic devices.

Pyrazole-Containing Polymers with Unique Properties

The incorporation of the pyrazole moiety into polymer backbones can impart unique properties to the resulting materials. The rigidity and thermal stability of the pyrazole ring can enhance the mechanical and thermal properties of polymers. Furthermore, the functional groups on the pyrazole ring, such as the amino group in this compound, offer opportunities for cross-linking or further modification to tailor the polymer's properties for specific applications. Research into polymers derived from 5-aminotetrazole, a related nitrogen-containing heterocycle, has shown the potential for creating energetic polymers with high nitrogen content and thermal stability. mdpi.com This suggests that polymers incorporating 5-aminopyrazole structures could also exhibit interesting and useful properties.

Catalysis

The field of catalysis has seen a growing interest in the use of pyrazole derivatives. These compounds can participate in catalytic processes in various capacities, including as the catalysts themselves or, more commonly, as ligands that modify the activity and selectivity of metal-based catalysts. bohrium.commdpi.comnih.govrsc.orgpharmacognosyjournal.netnih.gov

Pyrazole derivatives have found applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , where the catalyst is in the same phase as the reactants, pyrazole-based ligands are highly valued for their ability to form stable complexes with a wide range of transition metals. nih.govsouthwales.ac.ukmdpi.com These complexes are often soluble in organic solvents, making them suitable for a variety of organic transformations. The electronic and steric properties of the pyrazole ligand can be fine-tuned by altering the substituents on the pyrazole ring, which in turn influences the catalytic activity of the metal center.

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. bohrium.commdpi.com Pyrazole derivatives can be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. bohrium.com For instance, silica-functionalized catalysts incorporating pyrazole moieties have been developed for the synthesis of various organic compounds. bohrium.com These supported catalysts combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. While direct studies on this compound in these catalytic systems are not prominent, the presence of amino and alkyl groups suggests its potential as a versatile scaffold for both types of catalysis.

Table 1: Examples of Catalytic Systems Utilizing Pyrazole Derivatives

| Catalyst Type | Description | Application | Reference(s) |

|---|---|---|---|

| Homogeneous | Manganese complex with a pyrazole ligand. | Transfer hydrogenation of a wide range of alcohols. | rsc.org |

| Homogeneous | Ruthenium(II) complexes with protic pyrazole ligands. | Catalytic disproportionation of hydrazines. | nih.gov |

| Heterogeneous | Nickel-based catalyst on a solid support. | One-pot synthesis of pyrazole derivatives at room temperature. | mdpi.com |

| Heterogeneous | Cerium complex [Ce(L-Pro)2]2(Oxa) | Synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and phenyl hydrazines. | rsc.org |

| Heterogeneous | Nano copper on a modified layered double hydroxide. | Synthesis of 5-amino-1H-pyrazole-5-carbonitriles. | nih.gov |

The utility of pyrazole derivatives in catalysis is most prominent in their role as ligands for transition metals. nih.govrsc.orgresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring can effectively chelate metal ions, forming stable complexes. The specific nature of the substituents on the pyrazole ring plays a crucial role in determining the properties of the resulting metal complex and its catalytic behavior.

Protic pyrazoles, which have an N-H group, have been shown to be versatile ligands in homogeneous catalysis due to their proton-responsive nature. nih.gov The N-H proton can become more acidic upon coordination to a metal center, allowing the pyrazole to act as a proton shuttle or to participate in metal-ligand cooperation, where the ligand is actively involved in the catalytic cycle. nih.govmdpi.com Pincer-type ligands incorporating pyrazole units have been particularly successful in this regard, leading to highly efficient catalysts for reactions such as transfer hydrogenation. nih.govrsc.org

Although this compound is an N-substituted pyrazole and therefore lacks the N-H proton, the amino group at the 5-position provides an additional coordination site. This allows the molecule to potentially act as a bidentate ligand, which could lead to the formation of highly stable and catalytically active metal complexes. The isopropyl and methyl groups can also influence the steric environment around the metal center, which can be used to control the selectivity of the catalytic reaction.

Table 2: Influence of Pyrazole Ligand Structure on Catalysis

| Ligand Feature | Effect on Catalytic System | Example Application | Reference(s) |

|---|---|---|---|

| Protic N-H group | Enables proton-responsiveness and metal-ligand cooperation. | Hydrogen evolution from formic acid catalyzed by iridium(III) complexes. | nih.gov |

| Pincer-type scaffold | Enforces a rigid coordination geometry around the metal center. | Dehydrogenation of formic acid and disproportionation of hydrazines. | nih.gov |

| Substituents on the ring | Modulate the electronic and steric properties of the metal complex. | Enhancing the catalytic activity of titanium isopropoxide for ring-opening polymerization. | researchgate.net |

Dyes and Pigments

Aminopyrazoles are a well-established class of precursors for the synthesis of azo dyes and pigments. researchgate.netnih.govnih.govdntb.gov.uauminho.ptscielo.brresearchgate.net Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that connects two aromatic rings. This azo group acts as a chromophore and is responsible for the color of the compound. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. nih.gov

5-Aminopyrazole derivatives can serve as the amine component in this reaction sequence. The amino group at the 5-position can be converted into a diazonium salt, which can then be coupled with various aromatic compounds, such as phenols, naphthols, or anilines, to produce a wide range of colors. uminho.pt The final color of the dye is dependent on the specific structures of both the pyrazole precursor and the coupling component. ajol.info

While there is no specific literature detailing the use of this compound in dye synthesis, its structure makes it a suitable candidate for this application. The diazotization of its amino group would yield a diazonium salt that could be used to synthesize a variety of azo dyes. The isopropyl and methyl substituents on the pyrazole ring would likely influence the properties of the resulting dyes, such as their color, solubility, and fastness properties on various substrates. Research on other aminopyrazoles, such as 1-aryl-5-amino-4-cyanopyrazoles and 3-amino-5-methylpyrazole, has demonstrated the successful synthesis of azo dyes with a range of colors and properties. uminho.ptgoogle.com

Table 3: Examples of Azo Dyes Derived from Aminopyrazole Precursors

| Aminopyrazole Precursor | Coupling Component | Resulting Dye Type | Reference(s) |

|---|---|---|---|

| 1-Aryl-5-amino-4-cyanopyrazoles | Anilines or 2-naphthol | Azo dyes | uminho.pt |

| 1-Phenyl-3-aminopyrazol-5-one | Diazotized 2-thiazolyl amines | Hetarylazopyrazolone dyes | scielo.br |

| Substituted 3-methyl-4-amino pyrazolones | Diazonium salts | Pyrazolone acid dyes | researchgate.net |

| 3-Amino-5-methylpyrazole | Precursor for magenta couplers in photographic materials. | Fuchsin (magenta) dyes | google.com |

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the advancement of 5-Amino-1-isopropyl-3-methylpyrazole for broader applications lies in the development of synthetic routes that are not only high-yielding but also environmentally benign. The principles of green chemistry are becoming increasingly important in chemical synthesis, emphasizing the reduction of hazardous substances and waste.

Future research will likely focus on several key areas to improve synthesis:

Novel Catalysts: The development and application of new catalytic systems, such as nano catalysts immobilized on supports like layered double hydroxides, have shown promise in synthesizing aminopyrazole derivatives. researchgate.net These catalysts can offer high activity and selectivity under mild conditions, be easily separated from the reaction mixture, and be reused across multiple cycles, which significantly reduces waste and cost. researchgate.netnih.gov

Green Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. A shift towards greener alternatives like water, ethanol, or deep eutectic solvents is a critical area of research. researchgate.net For instance, procedures using a water-ethanol solvent system have been successfully employed for synthesizing related pyrazole (B372694) structures. nih.gov

Energy-Efficient Methods: Techniques such as ultrasound and microwave-assisted synthesis can accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov These energy-efficient approaches align with the sustainability goals of modern chemistry.

Multi-Component Reactions (MCRs): One-pot MCRs, where multiple starting materials are combined in a single step to form a complex product, are highly efficient. tandfonline.commdpi.com These reactions reduce the number of intermediate purification steps, saving time, resources, and minimizing waste. tandfonline.com Designing an MCR for this compound would be a significant step forward.

| Synthesis Strategy | Key Advantages | Representative Catalyst/Condition |

| Novel Catalysis | High efficiency, selectivity, reusability, mild conditions. researchgate.netnih.gov | Nano copper on layered double hydroxide. researchgate.netnih.gov |

| Green Solvents | Reduced environmental impact, increased safety. | H₂O/EtOH mixtures. researchgate.net |

| Energy Efficiency | Shorter reaction times (minutes vs. hours), improved yields. nih.gov | Microwave or ultrasound irradiation. nih.gov |

| Multi-Component Reactions | Atom economy, reduced waste, operational simplicity. tandfonline.com | One-pot synthesis protocols. mdpi.com |

Exploration of New Biological Targets and Mechanisms

The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities. While the specific biological targets of this compound are not yet fully elucidated, the broader class of aminopyrazole derivatives has shown activity against a wide range of biological targets, suggesting numerous avenues for future investigation.

Potential areas for exploration include:

Kinase Inhibition: Many pyrazole derivatives are known to be potent kinase inhibitors. For example, derivatives have been designed as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target for neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com Other related structures have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy. jetir.org Future studies could screen this compound and its analogues against a broad panel of kinases to identify novel anticancer or anti-inflammatory agents.

Receptor Modulation: The androgen receptor (AR) is a crucial target in prostate cancer, and novel pyrazole derivatives have been developed as potent AR antagonists. eurekaselect.com Investigating the interaction of this compound with various nuclear hormone receptors could uncover new endocrine-modulating properties.

Antimicrobial Activity: With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Pyrazole-containing compounds have been reported to possess antibacterial properties. mdpi.com Screening against a panel of pathogenic bacteria and fungi could reveal potential applications as anti-infective agents.

Antioxidant and Anti-inflammatory Pathways: Some pyrazole derivatives exhibit antioxidant activity by scavenging free radicals and inhibiting enzymes like 15-lipoxygenase, which is involved in inflammation. nih.gov Evaluating the potential of this compound to mitigate oxidative stress could be a fruitful area of research for diseases where inflammation plays a key role.

Design of Novel Derivatives with Enhanced Selectivity and Reduced Toxicity

A central goal in drug development is to design molecules that are highly selective for their intended biological target while minimizing off-target effects that can lead to toxicity. For this compound, future research will involve rational drug design to create new derivatives with improved pharmacological profiles.

Key strategies in this area include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound—for instance, by altering the substituents on the pyrazole ring or the amino group—and assessing the impact on biological activity is fundamental. SAR studies have been used to optimize aminopyrazole-based JNK3 inhibitors, where changing an N-methyl group to an N-isopropyl group on the pyrazole ring resulted in better isoform selectivity. britannica.com

Molecular Hybridization: This approach involves combining the structural features of two or more known pharmacophores into a single hybrid molecule. researchgate.net This can lead to compounds with dual modes of action or improved potency. For example, hybrid molecules combining the pharmacophores of celecoxib (B62257) (a pyrazole-containing anti-inflammatory drug) and combretastatin (B1194345) A-4 (an anticancer agent) have been synthesized to create multi-target antitumor agents. researchgate.net

Improving Metabolic Stability: A challenge for many drug candidates is rapid metabolism by the body, which can limit their effectiveness. Research into derivatives of 5-methyl-1H-pyrazole for prostate cancer found that certain modifications led to improved metabolic stability in human liver microsomes compared to the parent compound. eurekaselect.com Similar strategies could be applied to this compound.

Application of Advanced Computational Techniques in Drug Discovery

Computer-Aided Drug Discovery (CADD) has become an indispensable tool for accelerating the process of finding and optimizing new drugs. researchgate.netwikipedia.org These computational methods can significantly reduce the time and cost associated with drug development by prioritizing which compounds to synthesize and test. researchgate.netwikipedia.org

For this compound, CADD can be applied in several ways:

Molecular Docking: If the three-dimensional structure of a potential biological target is known, molecular docking can be used to predict how derivatives of this compound might bind to it. wikipedia.org This helps in understanding the molecular interactions that are crucial for activity and in designing new derivatives with higher binding affinity. wikipedia.orgresearchgate.net

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. Such models can be created based on known active molecules and then used to virtually screen large compound libraries to find new molecules, including novel pyrazole derivatives, that fit the model. nih.gov